molecular formula C14H13FN2O B2982090 1-(4-Fluorobenzyl)-3-phenylurea CAS No. 541545-68-0

1-(4-Fluorobenzyl)-3-phenylurea

Cat. No.: B2982090
CAS No.: 541545-68-0
M. Wt: 244.269
InChI Key: ZDWVEMVCZLWPFQ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorobenzyl group and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-phenylurea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the nucleophilic attack of the amine group on the isocyanate, forming the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-phenylurea
  • 1-(4-Methylbenzyl)-3-phenylurea
  • 1-(4-Bromobenzyl)-3-phenylurea

Uniqueness

1-(4-Fluorobenzyl)-3-phenylurea is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity and binding affinity. Compared to its analogs with different substituents (e.g., chlorine, methyl, bromine), the fluorine-substituted compound often exhibits enhanced stability and selectivity in various applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVEMVCZLWPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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